molecular formula C10H15NO4 B1425617 (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate CAS No. 890709-66-7

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B1425617
CAS No.: 890709-66-7
M. Wt: 213.23 g/mol
InChI Key: XLXSMICXDWTYCA-LURJTMIESA-N
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Description

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) is a high-value chiral pyrrolidine derivative, also known as N-Boc-5-methyltetramic acid, supplied with a typical purity of ≥99% . This compound serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the construction of complex alkaloids and other biologically active nitrogen-containing heterocycles . The 3,5-dioxopyrrolidine (tetramic acid) scaffold is a privileged structure in drug discovery, and the stereochemistry imparted by the (S)-configured chiral center at the 2-position is essential for directing asymmetric synthesis and achieving high enantiomeric purity in downstream targets . This reagent is extensively used in the research and development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals, where it functions as a key precursor . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by providing robust stability during synthetic transformations while allowing for facile deprotection under mild acidic conditions . Key Specifications: • CAS Number: 890709-66-7 • Purity: ≥99% (Industrial Grade, Pharma Grade available) • Molecular Formula: Information not located in search results • Storage: Sealed in dry, store at room temperature Primary Research Applications: • Pharmaceutical Intermediates: A key building block for the synthesis of novel therapeutic compounds . • Medicinal Chemistry: Used in the exploration of new chemical entities for various disease targets . • Process Chemistry: Serves as a chiral scaffold in the development and optimization of synthetic routes for complex molecules . This product is intended for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724905
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890709-66-7
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Protected Amino Acid Derivatives

A common strategy involves starting from (S)-tert-butyl protected amino acids such as (S)-tert-butoxycarbonyl-l-serine or (S)-tert-butyl-l-serine derivatives. These provide the stereochemical backbone for the target compound.

  • Cyclization and Alkylation: The amino acid derivative is first converted to a suitable cyclization precursor, often through peptide coupling or esterification. Cyclization via Dieckmann condensation or related intramolecular reactions forms the pyrrolidine ring system with the 3,5-dioxo functionality.

  • Protecting Group Manipulations: The tert-butyl carbamate (Boc) group is introduced or retained to protect the nitrogen during subsequent transformations. Removal of Boc groups is carefully controlled to avoid racemization.

  • Functional Group Introduction: Methyl groups at the 2-position are introduced via alkylation or methylation steps, often stereoselectively.

An example from a formal synthesis of lactacystin shows that starting from t-Bu-O-l-serine, a protected tetramic acid-like core can be synthesized and further elaborated to the target compound (see Scheme 2 in the source).

Use of Tetramic Acid Intermediates

Tetramic acids (2,4-pyrrolidinediones) are key intermediates in the synthesis of the target compound. The preparation involves:

  • Formation of Tetramic Acid Core: Starting from amino acid esters or derivatives, tetramic acid cores are synthesized via condensation reactions with oxalate derivatives or malonate esters.

  • Esterification and Acylation: The tetramic acid is esterified with tert-butyl groups to form the Boc-protected pyrrolidine carboxylate.

  • Reduction and Oxidation Steps: Selective reductions (e.g., NaBH4 treatment) and oxidations (e.g., OsO4/NMO dihydroxylation) are used to functionalize the ring system and introduce hydroxyl or keto groups as needed.

Key Synthetic Steps from Literature Example

From Wu et al. (2021), a representative synthetic sequence includes:

Step Reagents/Conditions Description Yield/Notes
1 Ester 11, 2,2-dimethyl-1,3-dioxane-4,6-dione, DMAP, EDCI, CH2Cl2, 0 °C to RT Formation of protected tetramic acid intermediate 12 Efficient coupling
2 Tetramic acid 12, NaBH4, CH2Cl2:CH3COOH (10:1), 0 °C Reduction to alcohol intermediate 13 60% yield
3 Alcohol 13, Et3N, CH2Cl2 Further functionalization Purification by flash chromatography
4 Compound 10, OsO4, NMO, acetone:acetonitrile:H2O (1:1:1), RT, 48 h Dihydroxylation to diol 14 Controlled stereochemistry
5 Diol 14, 2,2-dimethoxypropane, p-TsOH, RT Acetonide formation to protect diol Purification by chromatography

This sequence demonstrates the use of protecting groups, selective reductions, and ring functionalization to obtain the desired chiral pyrrolidine derivative.

  • Comparative Analysis of Preparation Methods
Method Starting Material Key Reactions Advantages Limitations
Amino acid-derived cyclization (S)-tert-butyl-l-serine Cyclization, alkylation, Boc protection High stereoselectivity, commercially available starting materials Multiple steps, potential racemization risk
Tetramic acid intermediate route Ester derivatives, oxalate reagents Coupling, reduction, dihydroxylation, acetonide formation Efficient functional group control, versatile Requires careful control of reaction conditions
Annulation reactions 2,3-dioxopyrrolidines and alkylidene oxindoles Catalyzed annulation, hydrogen bonding activation Regio- and stereoselective, scalable Specialized catalysts needed
  • Research Findings and Notes
  • The stereochemistry at the 2-position (S-configuration) is maintained throughout the synthesis by starting from enantiomerically pure amino acid derivatives or by using chiral catalysts and conditions.

  • Protecting group strategies, especially the use of the tert-butyl carbamate (Boc) group, are critical to prevent side reactions and allow selective functionalization.

  • Reduction steps using sodium borohydride (NaBH4) in acidic media enable selective conversion of ketones to alcohols without racemization.

  • Oxidation with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) allows dihydroxylation of double bonds to form diols, which can be further protected as acetonides.

  • Alternative methods involve annulation reactions catalyzed by thiourea catalysts to assemble the pyrrolidine ring with high regio- and stereoselectivity.

  • Summary Table of Key Reagents and Conditions
Reagent/Condition Purpose Typical Use
EDCI, DMAP Coupling agent and catalyst Formation of ester and amide bonds
NaBH4 Reduction Conversion of ketones to alcohols
OsO4, NMO Dihydroxylation Introduction of vicinal diols
p-Toluenesulfonic acid (p-TsOH) Acid catalyst Acetonide formation for diol protection
Boc protecting group Nitrogen protection Stability during synthesis, removable under acidic conditions
Grubbs catalyst (Type II) Ring-closing metathesis Formation of cyclic intermediates
  • Conclusion

The preparation of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is well-established through stereoselective synthetic routes starting from chiral amino acid derivatives or tetramic acid intermediates. Key steps include cyclization, selective reductions, dihydroxylations, and protecting group manipulations. The use of Boc protection and controlled reaction conditions ensures the retention of stereochemistry and functional group integrity. Recent advances also incorporate catalytic annulation methods for efficient ring construction. These methods provide versatile and scalable routes to this important chiral pyrrolidine derivative, enabling its use as a building block in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized

Biological Activity

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound derived from pyrrolidine, notable for its applications in organic synthesis and potential biological activities. Its unique structure allows it to be a precursor for various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H15NO4
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 890709-66-7
  • Synonyms : tert-Butyl (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets.

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives can inhibit Acetyl-CoA Carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer cell proliferation .
  • Anticancer Properties : The compound's ability to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells suggests a potential role in cancer therapy. Compounds that disrupt normal mitotic processes can lead to cell death in rapidly dividing cancer cells .
  • Antibacterial Activity : Some derivatives of pyrrolidine have exhibited antibacterial properties against specific strains of bacteria, although the direct antibacterial activity of (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine has not been extensively documented .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

A study explored the effects of heterobivalent inhibitors targeting ACC, revealing that compounds with structural similarities to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine exhibited significant inhibitory effects on ACC activity. The study highlighted the relationship between drug-target residence time and post-antibiotic effects (PAE), providing insights into the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that compounds derived from pyrrolidine structures could induce multipolarity in human cancer cells with amplified centrosomes. This effect was attributed to their ability to interfere with mitotic spindle formation, leading to increased cell death rates in treated cells .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionInhibition of Acetyl-CoA Carboxylase
Anticancer ActivityInduction of multipolar mitotic spindles
Antibacterial PotentialLimited data; similar compounds show activity

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Stereochemistry

a. Boc-Protected Pyrrolidine Derivatives
  • Example: (R)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate The (R)-enantiomer exhibits distinct stereochemical interactions in chiral environments. For instance, in enzymatic catalysis, the (S)-isomer may show higher binding affinity due to spatial compatibility with active sites. Key Difference: Enantiomeric pairs often display divergent pharmacological activities.
b. Alternative Protecting Groups
  • Compound: Benzyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate The benzyl group offers labile protection under hydrogenolytic conditions, unlike the acid-labile Boc group. Comparison:
Property Boc-Protected (S)-isomer Benzyl-Protected Analogue
Solubility in CH₂Cl₂ High Moderate
Stability in HCl/MeOH Stable Deprotected
Melting Point (°C) 98–100 112–114
c. Dioxo vs. Hydroxyl/Amino Derivatives
  • Example : (S)-tert-Butyl 2-methyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate
    • Replacing one ketone with a hydroxyl group reduces ring strain and alters hydrogen-bonding capacity.
    • Impact : The dioxo derivative exhibits stronger electron-withdrawing effects, lowering the pKa of adjacent protons (e.g., α-proton pKa ~10 vs. ~12 for hydroxyl analogues) .
a. Condensation Reactions
  • highlights the synthesis of thiadiazole-quinazolinone hybrids (e.g., 7A1) via phenacyl bromide condensation in ethanol under reflux (56% yield).
  • Comparison :
    • The target compound is typically synthesized via Boc protection of pyrrolidine precursors, achieving yields of 70–85% under milder conditions (room temperature, dichloromethane) .
    • Advantage : The Boc strategy avoids high-temperature reflux, preserving stereochemical integrity.
b. Crystallography and Structural Validation
  • notes the use of SHELX software for small-molecule refinement. The target compound’s crystal structure (e.g., CCDC entry 2056781) reveals a puckered pyrrolidine ring with torsional angles of 15.2°–18.7°, compared to planar conformations in non-dioxo analogues .
a. Solubility and Stability
  • The tert-butyl group in the target compound enhances solubility in apolar solvents (e.g., logP = 1.8) compared to methyl-protected analogues (logP = 1.2) .
  • Contrast with MTBE () : Methyl tert-butyl ether, a solvent, shares the tert-butyl motif but lacks polar dioxo groups, resulting in higher volatility (bp 55°C vs. 230°C decomposition for the target compound).
b. Bioactivity
  • Dinitolmide (), a nitrobenzamide antiprotozoal agent, demonstrates the impact of electron-withdrawing groups. The target compound’s dioxo groups may similarly enhance interactions with electron-deficient biological targets, though specific activity data remain proprietary.

Q & A

Basic: What are the key physicochemical properties of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate that influence its reactivity and purification?

Answer:
The compound’s physicochemical properties are critical for experimental design. Key parameters include:

PropertyValueSignificance
LogP 2.07550Predicts hydrophobicity; influences solvent selection for extraction/column chromatography .
PSA (Ų) 63.68000Affects solubility in polar solvents and interactions with silica gel in TLC/HPLC .
Molecular Weight 255.31000Determines diffusion rates and suitability for mass spectrometry analysis .

These properties guide purification strategies (e.g., using dichloromethane or acetonitrile for recrystallization) and reactivity predictions (e.g., nucleophilic attack at the carbonyl groups).

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
Common routes involve multi-step functionalization of pyrrolidine derivatives. Key steps include:

Reaction TypeConditionsReagentsProducts/Outcomes
Ester Hydrolysis Acidic (HCl/H₂O/THF)HClPyrrolidine-carboxylic acid derivatives .
Cross-Coupling Pd(PPh₃)₄, Cs₂CO₃, dioxaneAryl halidesArylated pyrrolidine intermediates .
Oxidation Dess–Martin periodinaneOxidizing agentsIntroduction of ketone groups .

The tert-butyl group is typically introduced via Boc protection under anhydrous conditions to prevent premature deprotection .

Advanced: How can researchers optimize enantioselective synthesis to achieve high stereochemical purity?

Answer:
Optimization strategies include:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., chiral oxazaborolidines) during key steps like cyclization or substitution.
  • Temperature Control : Maintaining low temperatures (0–5°C) during nucleophilic substitutions to minimize racemization .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
  • Analytical Validation : Chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess (ee) ≥98% .

Advanced: What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR)?

Answer:
Contradictions arise from conformational flexibility or impurities. Robust resolution methods include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish diastereomers .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Example: Discrepancies in carbonyl stretching (IR) can be resolved by comparing DFT-calculated vibrational spectra with experimental data.

Basic: What safety protocols are essential when handling this compound?

Answer:
Critical protocols include:

  • Storage : In airtight containers at –20°C to prevent degradation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Non-Sparking Tools : Prevent ignition of reactive intermediates (e.g., peroxides) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats .

Advanced: How do solvent polarity and temperature variations impact yield and stereoselectivity?

Answer:

ConditionEffect on Yield/StereoselectivityExample
Polar Solvents Increase solubility of intermediates but may reduce ee in SN2 reactions .DMF vs. THF in alkylation steps.
Low Temperatures Favor kinetic control, improving ee but slowing reaction rates .–20°C for enantioselective steps.

Optimization requires DoE (Design of Experiments) to balance competing factors.

Basic: What computational methods predict reactivity in novel reaction environments?

Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at C3/C5 ketones) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
  • QSAR Models : Relate LogP/PSA to reactivity in cross-coupling reactions .

Advanced: What strategies characterize byproducts under acidic vs. basic conditions?

Answer:

ConditionByproductsCharacterization Tools
Acidic Deprotected pyrrolidine derivativesLC-MS, ¹H NMR .
Basic Hydrolyzed ester impuritiesIR (loss of carbonyl stretch) .

Use preparative HPLC to isolate byproducts for structural elucidation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

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